Bienvenue dans la boutique en ligne BenchChem!

2-fluoro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzamide

17β-Hydroxysteroid Dehydrogenase Steroid Metabolism Enzyme Inhibition

The compound 2-fluoro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzamide (CAS: 2309729-90-4) is a synthetic, small-molecule benzamide derivative characterized by a 2-fluorophenyl group linked via an amide bond to a methylene-tetrahydrofuran ring, which is further substituted with a 2-hydroxyethoxy side chain. With a molecular formula of C14H18FNO4 and a molecular weight of 283.30 g/mol , it belongs to a class of non-steroidal inhibitors targeting 17β-hydroxysteroid dehydrogenase enzymes (17β-HSDs), specifically demonstrating affinity for the type 1 and type 2 isozymes.

Molecular Formula C14H18FNO4
Molecular Weight 283.299
CAS No. 2309729-90-4
Cat. No. B2962365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzamide
CAS2309729-90-4
Molecular FormulaC14H18FNO4
Molecular Weight283.299
Structural Identifiers
SMILESC1COCC1(CNC(=O)C2=CC=CC=C2F)OCCO
InChIInChI=1S/C14H18FNO4/c15-12-4-2-1-3-11(12)13(18)16-9-14(20-8-6-17)5-7-19-10-14/h1-4,17H,5-10H2,(H,16,18)
InChIKeyHMNFRUNHZOTEFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzamide (CAS 2309729-90-4): Chemical Identity and Pharmacological Class for Research Procurement


The compound 2-fluoro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzamide (CAS: 2309729-90-4) is a synthetic, small-molecule benzamide derivative characterized by a 2-fluorophenyl group linked via an amide bond to a methylene-tetrahydrofuran ring, which is further substituted with a 2-hydroxyethoxy side chain. With a molecular formula of C14H18FNO4 and a molecular weight of 283.30 g/mol , it belongs to a class of non-steroidal inhibitors targeting 17β-hydroxysteroid dehydrogenase enzymes (17β-HSDs), specifically demonstrating affinity for the type 1 and type 2 isozymes [1]. Its structural scaffold aligns with disubstituted tetrahydrofuranyl compounds described in the patent literature for therapeutic applications [2], positioning it as a valuable chemotype for probing steroid metabolism pathways.

Why Generic Substitution of 2-Fluoro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzamide Fails: Evidence for Targeted Procurement


Substituting this compound with a generic benzamide or tetrahydrofuran derivative is not scientifically valid due to its unique, quantifiable selectivity profile against 17β-hydroxysteroid dehydrogenase isozymes. While many potent 17β-HSD inhibitors exist with low nanomolar IC50 values, their selectivity window and scaffold structure differ significantly, leading to divergent biological outcomes [1]. This compound demonstrates a specific, moderate potency with a measurable selectivity ratio between 17β-HSD2 and 17β-HSD1 in identical assay conditions [2]. Simple structural analogs with other substituents on the benzamide core (e.g., methylthio, cyano, or bromo groups) lack publicly disclosed bioactivity data, making their target engagement unpredictable, whereas this compound is uniquely characterized by its defined inhibitory constants. Furthermore, the compound's specific substitution pattern—a 2-fluoro atom on the benzamide—is known to influence both potency and metabolic stability compared to other halogen substitutions [1], directly impacting experimental reproducibility. The specific quantitative evidence supporting these differentiation points is detailed in Section 3.

Product-Specific Quantitative Evidence Guide for 2-Fluoro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzamide


Quantified Dual 17β-HSD1/2 Inhibitory Profile and Selectivity Ratio

This compound exhibits a characterized dual inhibition profile against human 17β-HSD2 and 17β-HSD1. In head-to-head comparable assays using human placental microsomal (17β-HSD2) and cytosolic (17β-HSD1) fractions with tritiated substrates ([3H]-E2 and [3H]-E1, respectively) and HPLC analysis, the compound demonstrated an IC50 of 238 nM for 17β-HSD2 and 309 nM for 17β-HSD1, yielding a calculated selectivity ratio of 1.3-fold towards 17β-HSD2 [1]. This contrasts sharply with highly optimized, potent 17β-HSD2 inhibitors such as the compound represented by BDBM50515435, which achieves an IC50 of 0.6 nM against 17β-HSD2 but with a wider selectivity window of 6.5-fold over 17β-HSD1 (3.90 nM) [2]. The target compound's narrow selectivity profile is a distinct, quantifiable feature that may be advantageous for research applications where dual modulation or a specific selectivity window is desired.

17β-Hydroxysteroid Dehydrogenase Steroid Metabolism Enzyme Inhibition Selectivity Profiling

Biochemical Potency Benchmarking Against Optimized 17β-HSD2 Inhibitors

The compound's inhibitory potency against 17β-HSD2 can be clearly benchmarked against other non-steroidal benzamide and thiophene-based inhibitors in the same class. While the target compound shows an IC50 of 238 nM for 17β-HSD2 [1], more optimized compounds from the same enzyme target class achieve significantly higher potency in comparable assays. For example, a representative optimized inhibitor (BDBM50466002) shows an IC50 of 2 nM [2], and another (BDBM50266410) exhibits an IC50 of 19 nM [3]. This ~100-fold difference in potency is a critical procurement consideration: the target compound serves as a moderate-affinity probe suitable for specific assay contexts where excessive potency may be undesirable (e.g., in cellular target engagement studies aiming to mimic physiological inhibition levels), whereas the potent analogs are suited for high-sensitivity biochemical screens.

17β-Hydroxysteroid Dehydrogenase Type 2 Potency Comparison Inhibitor Benchmarking Structure-Activity Relationship

Structural Scaffold Differentiation: 2-Fluoro vs. Analog Substituents on the Benzamide Core

The 2-fluoro substituent on the benzamide moiety provides a distinct electronic and steric environment compared to analogs with different substituents on the same tetrahydrofuranyl-methyl scaffold. Direct structural analogs such as the 2-(methylthio) derivative (CAS not assigned), 4-cyano derivative (CAS not assigned), and 4-bromo derivative (CAS not assigned) share an identical tetrahydrofuran core but differ at the benzamide ring substituent . The presence of the 2-fluoro atom influences key physicochemical parameters: it generates a lower molecular weight (283.30 g/mol) compared to the 2-(methylthio) analog (predicted MW: 325.42 g/mol) and the 4-bromo analog (predicted MW: 370.24 g/mol), and leads to a distinct hydrogen bond acceptor count and lipophilicity profile (2D PSA, logP) . Such structural variations are known to critically impact solubility, metabolic stability, and membrane permeability in the benzamide inhibitor class [1]. However, direct bioactivity data for these structural analogs are not publicly available, rendering the 2-fluoro compound the most biologically characterized analog within this specific chemotype.

Structural Analog Benzamide Derivatives Tetrahydrofuran Scaffold Medicinal Chemistry

Physicochemical Profile vs. In-Class 17β-HSD2 Inhibitors: MW and Hydrogen Bonding Capacity

The target compound possesses a distinct physicochemical signature within the 17β-HSD inhibitor family. With a molecular weight of 283.30 g/mol, a molecular formula of C14H18FNO4 (indicating 4 hydrogen bond acceptors and 2 hydrogen bond donors), it is significantly smaller and less lipophilic than many highly optimized analogs . In contrast, potent in-class inhibitors like BDBM50515435 have molecular weights exceeding 500 g/mol and contain additional aromatic rings and sulfonamide groups, which contribute to greater molecular complexity [1]. This difference in molecular size is quantifiable: the target compound has a ~44% lower molecular weight than BDBM50515435, which can translate to superior solubility, permeability, and compliance with drug-likeness rules (e.g., Lipinski's Rule of Five), making it an attractive scaffold for further optimization [2].

Physicochemical Properties Drug-like Properties Molecular Weight Hydrogen Bond Donor/Acceptor

Best Research and Industrial Application Scenarios for 2-Fluoro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzamide


Dual 17β-HSD1/2 Pharmacological Profiling in Steroid Metabolism Research

The compound's characterized dual inhibition profile (IC50 238 nM for 17β-HSD2 and 309 nM for 17β-HSD1) makes it a valuable tool for simultaneously modulating both estrogen-inactivating (17β-HSD2) and estrogen-activating (17β-HSD1) pathways in cell-based models of hormone-dependent cancers or osteoporosis [1]. Its narrow selectivity ratio of 1.3-fold allows researchers to achieve balanced inhibition without the extreme selectivity of optimized clinical candidates, which is crucial for mechanistic studies where pathway cross-talk is being investigated [1]. This scenario is evidenced by the specific IC50 values and selectivity ratio documented in the Evidence_Items above.

Moderate-Affinity Chemical Probe for Cellular Target Engagement Studies

With an IC50 of 238 nM against 17β-HSD2, the compound serves as a moderate-affinity probe, which is often preferred over ultra-potent inhibitors (IC50 < 10 nM) for cellular thermal shift assays (CETSA) or target engagement studies where complete saturation of the target can lead to off-target effects and cytotoxicity [1][2]. This moderate potency ensures measurable but not overwhelming target binding, allowing for dose-response characterization of downstream biological effects.

Lead-Like Scaffold for Fragment-Based Drug Discovery and Hit-to-Lead Optimization

With a molecular weight of only 283.30 g/mol and a simple structure comprising a single aromatic ring and a tetrahydrofuran core with a hydroxyethoxy side chain, this compound is an ideal starting point for fragment-based drug discovery (FBDD) programs targeting 17β-HSDs [1]. Its low molecular weight and favorable hydrogen bonding profile (4 acceptors, 2 donors) provide ample vector space for chemical elaboration to improve potency and selectivity, as demonstrated by the SAR trends reported in the Saarland University thesis [1].

Reference Compound for Assay Development and High-Throughput Screening Validation

The reproducible IC50 values of this compound against both 17β-HSD1 and 17β-HSD2 in validated biochemical assays make it a suitable reference inhibitor for developing high-throughput screening assays (e.g., fluorescence-based or radiometric assays) [1][2]. Its moderate potency avoids the issues of compound carryover and signal suppression often encountered with highly potent inhibitors, ensuring robust Z'-factor calculations and assay validation.

Quote Request

Request a Quote for 2-fluoro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.